

"literature review of enyne alcohols"

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Compound of Interest

Compound Name: 7-Methyloct-7-EN-1-YN-4-OL

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An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Enyne Alcohols

Introduction

Enyne alcohols are a class of organic compounds characterized by the presence of both an alkene (ene) and an alkyne (yne) functional group, in addition to a hydroxyl group. These motifs are highly versatile and valuable building blocks in organic synthesis. Their unique structural arrangement allows for a diverse range of chemical transformations, making them key intermediates in the synthesis of complex molecules, including natural products and pharmacologically active compounds.^{[1][2]} The strategic placement of the double bond, triple bond, and alcohol functionality enables a variety of selective reactions, such as cyclizations, metathesis, and coupling reactions. This guide provides a comprehensive review of the synthesis, reactivity, and applications of enyne alcohols, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Synthesis of Enyne Alcohols

The synthesis of enyne alcohols can be achieved through several catalytic methods, each offering distinct advantages in terms of selectivity and substrate scope. Key approaches include transition-metal-catalyzed cross-coupling and multicomponent reactions.

Nickel-Catalyzed Cross-Coupling of Allylic Alcohols with Alkynylzinc Reagents

A prominent method for synthesizing 1,4-enynes involves the nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents.[2][3] This approach is advantageous due to its atom and step economy, directly utilizing allylic alcohols without prior derivatization.[2] The reaction demonstrates high regio- and E/Z-selectivity, particularly with aryl-substituted allylic alcohols.[3]

Table 1: Nickel-Catalyzed Synthesis of 1,4-Enynes from Allylic Alcohols

Entry	Allylic Alcohol Substrate	Alkynylzinc Reagent	Catalyst/Lig and	Yield (%)	Ref
1	(E)-3-phenylprop-2-en-1-ol	Phenylacetylene-ZnCl	NiCl ₂ (dppe)	85	[2]
2	(E)-3-phenylprop-2-en-1-ol	(Trimethylsilyl)acetylene-ZnCl	NiCl ₂ (dppe)	92	[2]
3	(E)-3-(4-methoxyphenyl)prop-2-en-1-ol	Phenylacetylene-ZnCl	NiCl ₂ (dppe)	88	[2]
4	(E)-3-(4-chlorophenyl)prop-2-en-1-ol	(Cyclohexylethynyl)zinc chloride	NiCl ₂ (dppe)	75	[2]

| 5 | (E)-oct-2-en-1-ol | Phenylacetylene-ZnCl | NiCl₂(dppe) | 60 |[2] |

dppe = 1,2-Bis(diphenylphosphino)ethane

Experimental Protocol: General Procedure for Ni-Catalyzed Synthesis of 1,4-Enynes[2]

- Preparation of Alkynylzinc Reagent: To a solution of terminal alkyne (0.4 mmol) in anhydrous THF (1.0 mL) at 0 °C, n-butyllithium (0.4 mmol, 2.5 M in hexanes) is added dropwise. The mixture is stirred for 30 minutes at 0 °C, after which a solution of anhydrous ZnCl₂ (0.4

mmol) in THF (1.0 mL) is added. The resulting mixture is stirred for another 30 minutes at room temperature.

- **Coupling Reaction:** The allylic alcohol (0.2 mmol), $\text{NiCl}_2(\text{dppe})$ (0.01 mmol, 5 mol%), and additional anhydrous THF (1.0 mL) are added to a separate reaction vessel. The freshly prepared alkynylzinc reagent solution is then transferred to this vessel via cannula.
- **Reaction Execution:** The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 12-34 hours and monitored by TLC.
- **Workup and Purification:** Upon completion, the reaction is quenched with saturated aqueous NH_4Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,4-enyne.

Cobalt-Catalyzed Three-Component Synthesis of Allenyl Alcohols

An efficient and stereoselective synthesis of allenyl alcohols has been developed using a Cobalt(III)-catalyzed three-component reaction.^[4] This method involves the sequential C-H bond addition to 1,3-enynes and aldehydes.^{[4][5]} The reaction exhibits a broad substrate scope and allows for the formation of two new C-C bonds in a single operation.^[4]

Table 2: Cobalt-Catalyzed Synthesis of Allenyl Alcohols

Entry	C-H Substrate	1,3-Enyne	Aldehyde	Catalyst /Additive	Yield (%)	d.r.	Ref
1	2-phenylpyridine	TBS-protected enyne	Benzaldehyde	[CpCo(II)] / AgSbF ₆	85	>20:1	[4]
2	2-phenylpyridine	TBS-protected enyne	4-Methoxy benzaldehyde	[CpCo(III)] / AgSbF ₆	90	>20:1	[4]
3	2-phenylpyridine	TBS-protected enyne	Isobutyraldehyde	[CpCo(III)] / AgSbF ₆	78	>20:1	[4]

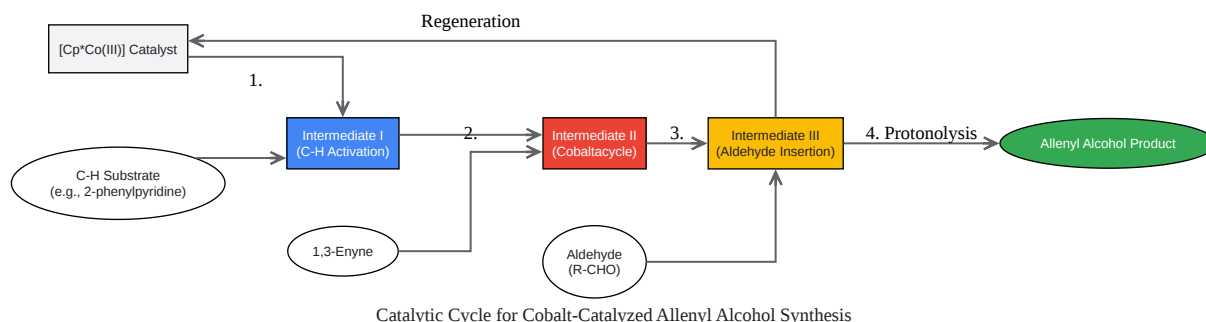
| 4 | Indole derivative | TBS-protected enyne | Benzaldehyde | [CpCo(III)] / AgSbF₆ | 82 | >20:1 | [4] |

Cp = Cyclopentadienyl, TBS = tert-Butyldimethylsilyl, d.r. = diastereomeric ratio*

Experimental Protocol: General Procedure for Co-Catalyzed Synthesis of Allenyl Alcohols[4]

- **Reaction Setup:** In a glovebox, a screw-cap vial is charged with the C-H bond substrate (0.2 mmol), the 1,3-enyne (0.24 mmol), the aldehyde (0.4 mmol), --INVALID-LINK--₂ (10 mol%), and a silver salt additive (e.g., AgSbF₆, 20 mol%).
- **Solvent Addition:** Anhydrous solvent (e.g., dichloroethane, 1.0 mL) is added, and the vial is sealed.
- **Reaction Execution:** The mixture is stirred at a specified temperature (e.g., 80 °C) for 12-24 hours.
- **Workup and Purification:** After cooling to room temperature, the reaction mixture is concentrated. The residue is purified directly by flash chromatography on silica gel to yield the allenyl alcohol product.

The proposed catalytic cycle for this transformation is a key logical relationship that can be visualized.



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Caption: Proposed catalytic cycle for the Co(III)-catalyzed synthesis of allenyl alcohols.[4][5]

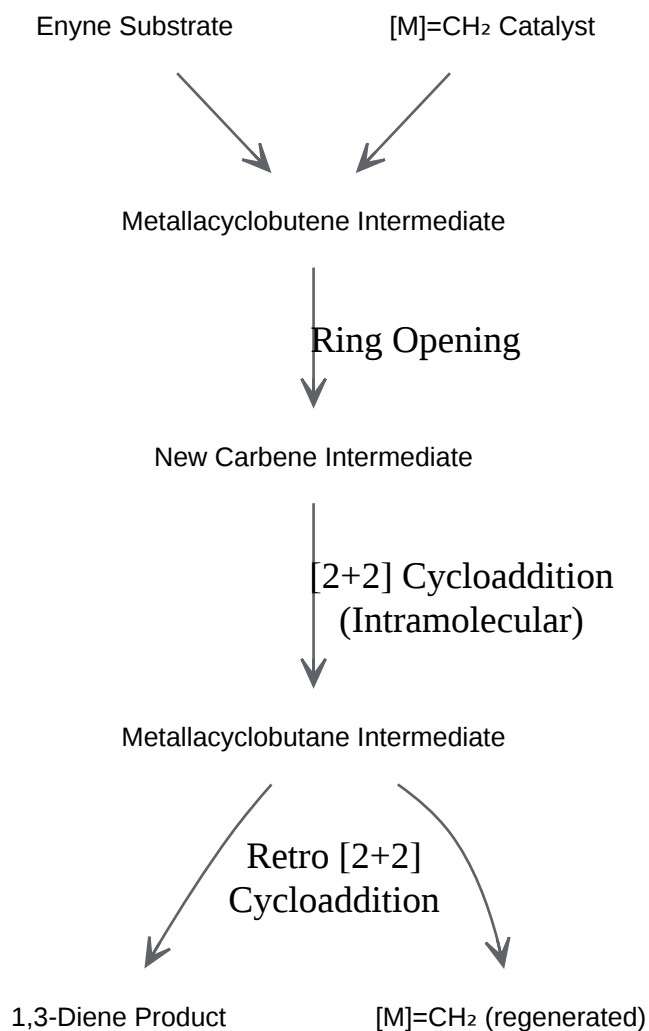
Reactivity and Key Transformations of Enyne Alcohols

Enyne alcohols are precursors to a wide array of molecular architectures, primarily through reactions that engage the alkene and alkyne functionalities.

Enyne Metathesis

Enyne metathesis is a powerful reaction that reorganizes the bonds of an enyne to form a conjugated 1,3-diene, typically within a cyclic framework (Ring-Closing Enyne Metathesis or RCEYM).[6][7] This reaction is catalyzed by metal carbene complexes, most notably those based on ruthenium.[1] The presence of a free hydroxyl group is generally tolerated and can even influence the reaction's rate and outcome.[8]

The general mechanism involves the formation of a metallacyclobutene intermediate from the alkyne, followed by rearrangement and reaction with the alkene moiety to form a metallacyclobutane, which then releases the diene product.[6]



General Mechanism of Ring-Closing Enyne Metathesis (RCEYM)

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Caption: Simplified 'yne-then-ene' mechanism for ring-closing enyne metathesis.[6]

Table 3: Examples of Enyne Metathesis in Natural Product Synthesis

Enyne Precursor	Catalyst	Product/Intermediate	Yield (%)	Application	Ref
Acyclic silyl-tethered enyne	Grubbs' 1st Gen. (1c)	Cyclic boronic ester	85	Synthesis of functionalized diols	[1]
Nitrogen-tethered 1,6-enyne	Grubbs' 2nd Gen. (1g)	Dihydropyrrole derivative	95	Synthesis of (-)-galanthamine subunit	[1]

| Oxygen-tethered 1,7-enyne | Hoveyda-Grubbs 2nd Gen. | Eight-membered ether | 78 |
Synthesis of laureatin intermediate [[1] |

Experimental Protocol: General Procedure for Ring-Closing Enyne Metathesis[1]

- **Reaction Setup:** The enyne substrate (e.g., 0.1 mmol) is dissolved in a degassed solvent (e.g., dichloromethane or toluene, ~0.01-0.05 M) under an inert atmosphere (Argon or Nitrogen).
- **Catalyst Addition:** A solution of the ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst, 1-5 mol%) in the same solvent is added to the substrate solution.
- **Reaction Execution:** The reaction mixture is stirred at room temperature or heated (e.g., 40-80 °C) while monitoring progress by TLC or GC-MS. The reaction may be performed under an atmosphere of ethylene gas to facilitate catalyst turnover.
- **Workup and Purification:** Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to isolate the cyclic diene product.

Cyclization and Cycloisomerization Reactions

Enyne alcohols can undergo various cyclization reactions catalyzed by transition metals like platinum, gold, and ruthenium to form carbo- and heterocyclic structures.[9][10][11] For

instance, PtCl_2 catalyzes the reaction of 1,6-enynes with alcohols to yield carbocycles with alkoxy side chains.[9] Gold catalysts are effective in promoting the cyclization of alkyne alcohols to construct bicyclic ethers.[11] The regioselectivity of these cyclizations (e.g., 6-exo vs. 7-endo) can often be controlled by the choice of catalyst, solvent, and substituents on the enyne substrate.[11]

Table 4: Metal-Catalyzed Cyclization of Enyne Alcohols

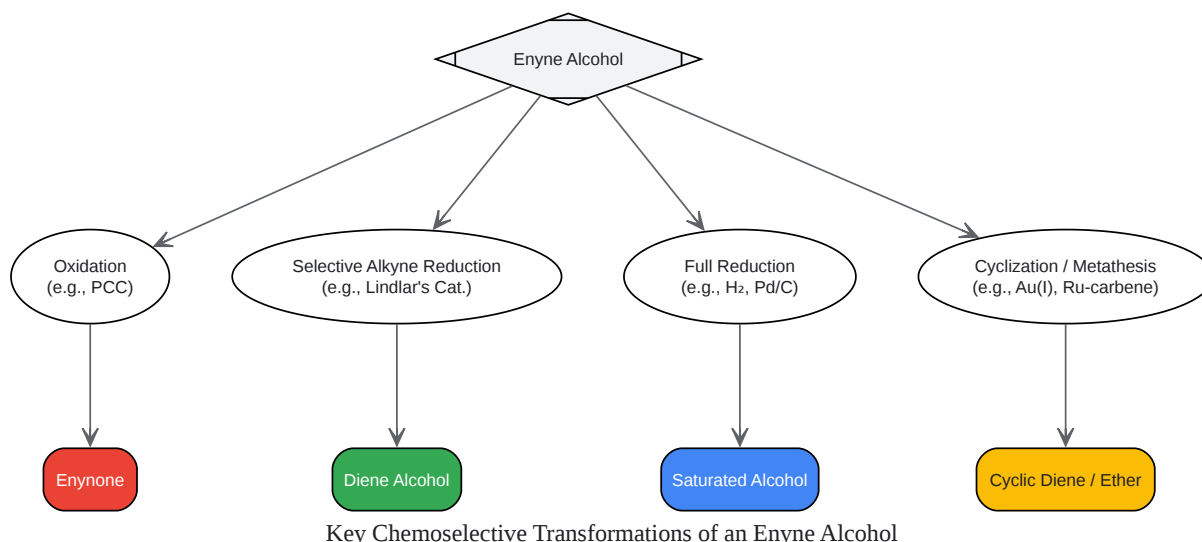
Substrate	Catalyst	Conditions	Product Type	Yield (%)	Ref
1,6-Enyne	PtCl_2 (5 mol%)	Dioxane, 65 °C	Cycloisomerized diene	100	[9]
Alkynol	$[(\text{Ph}_3\text{PAu})_3\text{O}] \text{BF}_4$ (5 mol%)	CH_2Cl_2 , rt	6,7-Bicyclic Ether	92	[11]
Alkynol with terminal alkyne	$[(\text{Ph}_3\text{PAu})_3\text{O}] \text{BF}_4$ (5 mol%)	CH_2Cl_2 , rt	6,6-Bicyclic Ether	85	[11]

| Aromatic O-containing enyne | $[\text{Cp}(\text{PPh}_3)_2\text{Ru}]\text{Cl}$ | CH_2Cl_2 | Vinylidene complex | - | [10] |

Oxidation and Reduction

The functional groups within enyne alcohols can be selectively transformed.

- Oxidation: The alcohol moiety can be oxidized to the corresponding aldehyde or ketone using standard reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Primary alcohols can be oxidized further to carboxylic acids with stronger oxidizing agents like potassium dichromate(VI) in acidic solution.[12]
- Reduction: The alkyne can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction. Both the alkene and alkyne can be fully reduced to an alkane through catalytic hydrogenation (e.g., H_2 with Pd/C).[13] The reduction of the enyne system to a saturated alcohol can be achieved in a stepwise manner, for example, by first reducing the enone to a ketone with lithium triethylborohydride, followed by reduction of the ketone to an alcohol with sodium borohydride.[14]



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Caption: Reaction pathways available for the transformation of enyne alcohols.

Applications in Drug Development

Enyne alcohols are crucial intermediates in the synthesis of biologically active molecules and pharmaceuticals. Their ability to be converted into diverse and complex scaffolds makes them attractive starting points for medicinal chemistry campaigns.

For example, the aldehyde-alkyne-amine (A^3) coupling reaction produces propargylic amines, which can be derived from enyne alcohol precursors.[15] These structures serve as versatile linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins.[15][16] Furthermore, enantioselectively prepared allylic alcohols, synthesized via electroreductive coupling of alkynes and aldehydes, are integral subunits in numerous natural products with biological significance.[17] The diene structures formed from enyne metathesis are also common motifs in natural products and can be used in subsequent transformations like Diels-Alder reactions to build molecular complexity rapidly.[1]

Conclusion

Enyne alcohols represent a cornerstone of modern synthetic chemistry, providing efficient pathways to a wide range of valuable chemical structures. Catalytic advancements, particularly in the realms of nickel-, cobalt-, and ruthenium-based systems, have significantly expanded the toolkit for their synthesis and transformation. The detailed methodologies and quantitative data summarized herein offer a practical guide for researchers aiming to leverage the synthetic potential of enyne alcohols. Their continued application in the synthesis of complex natural products and in the innovative field of drug discovery, such as in the construction of PROTACs, underscores their lasting importance and promises further exciting developments in the field.

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